molecular formula C20H20N4O2 B1448948 GNE-6776

GNE-6776

Cat. No.: B1448948
M. Wt: 348.4 g/mol
InChI Key: UCYSSYGGXOFJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-6776 is a small molecule inhibitor specifically targeting ubiquitin-specific-processing protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in the regulation of protein degradation, localization, and activity by removing ubiquitin from substrate proteins. Overexpression of USP7 has been linked to various cancers, making it a significant target for cancer therapy .

Mechanism of Action

Target of Action

The primary target of 6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide, also known as GNE-6776, is ubiquitin-specific protease 7 (USP7) . USP7, a member of the deubiquitinating enzyme family, plays critical roles in modulating immune cell function, regulating immune response, and participating in antigen processing and presentation during tumor progression .

Mode of Action

This compound interacts non-covalently with USP7, specifically targeting it at a location 12Å distant from the catalytic cysteine . This interaction attenuates the binding of ubiquitin to USP7, thereby inhibiting its deubiquitinase activity . This compound interacts with acidic residues that mediate hydrogen-bond interactions with the ubiquitin Lys48 side chain .

Biochemical Pathways

This compound affects the ubiquitin-proteasome system (UPS), a significant non-lysosomal pathway specific to protein degradation . By inhibiting USP7, this compound disrupts the balance of ubiquitination and deubiquitination, leading to the stabilization of proteins such as p53 . This can result in the deregulation of many cellular pathways, leading to the development of various human cancers .

Result of Action

This compound’s action results in molecular and cellular effects that include the induction of tumor cell death and the enhancement of anti-tumor drug cytotoxicity . By inhibiting USP7, this compound increases the degradation of MDM2, leading to the stabilization of p53 and the enhancement of transcription of p53 target genes .

Preparation Methods

The synthesis of GNE-6776 involves nuclear magnetic resonance-based screening and structure-based design. The compound is developed through a series of chemical reactions that optimize its inhibitory activity against USP7. The synthetic route includes the formation of the aminopyridine moiety, which is crucial for the compound’s binding affinity to USP7 . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

GNE-6776 undergoes various chemical reactions, primarily focusing on its interaction with USP7. The compound forms hydrogen bonds with specific amino acids in the USP7 catalytic domain, such as His403 and Asp349 . These interactions are essential for the compound’s inhibitory activity. The major products formed from these reactions include the stabilized forms of proteins that would otherwise be degraded by the ubiquitin-proteasome system.

Properties

IUPAC Name

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYSSYGGXOFJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-6776
Reactant of Route 2
Reactant of Route 2
GNE-6776
Reactant of Route 3
Reactant of Route 3
GNE-6776
Reactant of Route 4
Reactant of Route 4
GNE-6776
Reactant of Route 5
Reactant of Route 5
GNE-6776
Reactant of Route 6
Reactant of Route 6
GNE-6776

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.